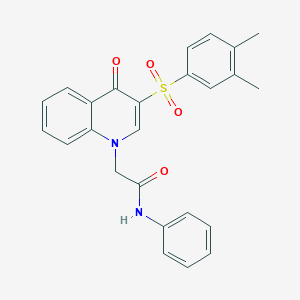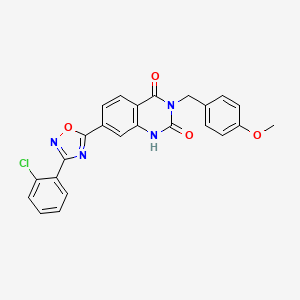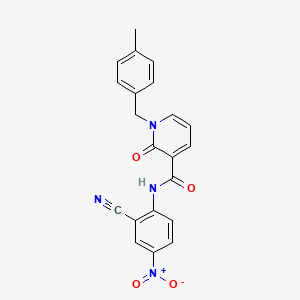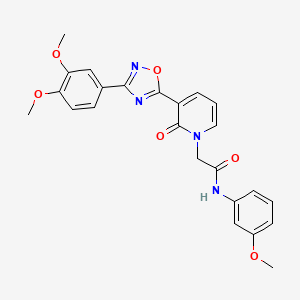
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinolinone ring, the introduction of the sulfonyl group, and the attachment of the phenyl group. The exact methods would depend on the specific reactions involved, which could include condensation reactions, substitution reactions, or others .Molecular Structure Analysis
Based on its structure, this compound would likely exhibit aromaticity due to the presence of the quinolinone and phenyl groups. It might also exhibit some degree of polarity due to the presence of the sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinolinone, phenyl, and sulfonyl groups. For example, the quinolinone group might undergo reactions at the carbonyl group, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of the polar sulfonyl group and the nonpolar phenyl and quinolinone groups .Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Structural studies of similar compounds have explored the crystal structures and properties of salt and inclusion compounds derived from amide-containing isoquinoline derivatives. These studies have implications for understanding the physical characteristics and potential applications of related compounds, including fluorescence properties and interactions with other molecules (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Anticancer Activity
Research into the synthesis of novel compounds with potential anticancer activity includes the development of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the therapeutic potential of related compounds (Fang et al., 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to understand their interactions with biological targets. Such studies are crucial for designing compounds with specific therapeutic activities, including anticancer properties. For example, studies on chloroquinoline derivatives incorporating benzene-sulfonamide moieties have shown potential as anticancer agents through inhibition of specific enzymes (Ghorab et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-20(14-18(17)2)32(30,31)23-15-27(22-11-7-6-10-21(22)25(23)29)16-24(28)26-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTSVQAUHCQKJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)



![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)
![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)


![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)
![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)